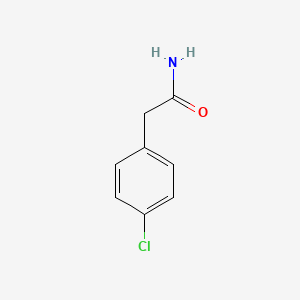
2-(4-Chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)acetamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some acetamide derivatives have been found to have antimicrobial and antiproliferative activities . These interactions often involve binding to the active site of the enzyme or protein, altering its function .
Cellular Effects
The specific cellular effects of 2-(4-Chlorophenyl)acetamide are currently unknown due to the lack of studies on this compound. Related compounds have been shown to affect cell function in various ways. For example, some acetamide derivatives have been found to inhibit the growth of cancer cells . They may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Chloroacetanilide
- N-(4-Chlorophenyl)acetamide
- Acetic acid 4-chloroanilide
Uniqueness
2-(4-Chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGROHYLCZLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of 2-(4-Chlorophenyl)acetamide?
A1: this compound (C8H8ClNO) consists of a chlorobenzene ring attached to an acetamide group. [] The acetamide group exhibits a significant twist relative to the benzene ring, with a dihedral angle of 83.08°. [] This structural information is crucial for understanding its potential interactions with biological targets and for computational modeling studies.
Q2: What is known about the crystal structure and intermolecular interactions of this compound?
A2: In its crystal structure, this compound molecules are linked together by N—H⋯O hydrogen bonds. [] These hydrogen bonds form layers that run parallel to the ab plane within the crystal lattice. [] This understanding of its crystal packing can be valuable for formulation development and predicting physicochemical properties.
Q3: Have any QSAR studies been conducted on this compound derivatives?
A3: While no QSAR studies specifically on this compound are mentioned in the provided abstracts, research on related compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, which share structural similarities, has been conducted. [] This research highlights the influence of substituents on antibacterial activity. For example, in N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides, bulkier substituents at the 3-position were associated with increased hydrophobicity and potentially enhanced activity. [] This information could guide further investigations into modifying this compound for desired properties.
Q4: Are there any known applications of this compound as a building block in organic synthesis?
A4: While the provided research doesn't detail specific applications of this compound as a building block, it's important to note that similar compounds are frequently employed in synthesizing more complex molecules with potential biological activities. [] Its simple structure and the presence of reactive groups like the amide suggest its potential utility in various chemical transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
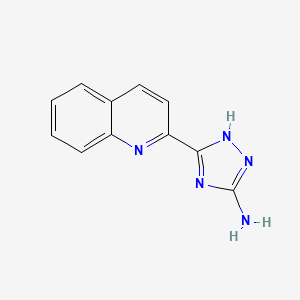
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)
![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)

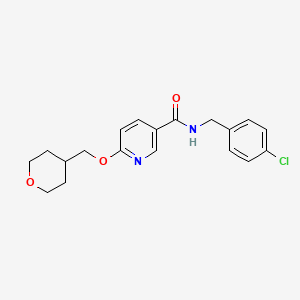
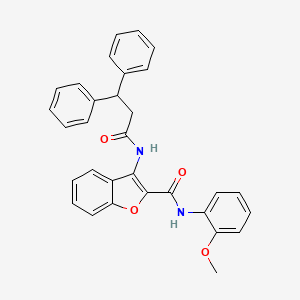

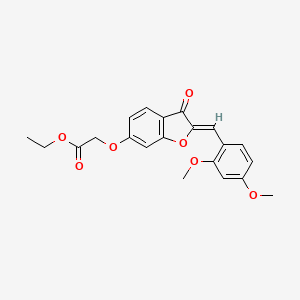
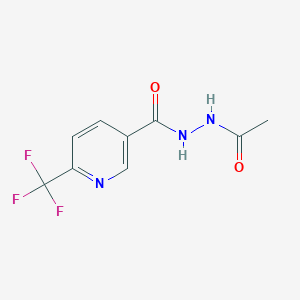
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)
![N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2998408.png)
![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/new.no-structure.jpg)
